BenchChemオンラインストアへようこそ!

3-Amino-4-methylpiperidin-2-one

Kinase Inhibition PI3Kδ Selectivity

This piperidinone scaffold offers dual stereocenters (4 stereoisomers) for diverse binding affinities. Its unique 3-amino-4-methyl substitution enables regioselective derivatization unattainable with simpler analogs. Ideal for fragment-based discovery (low LogP -0.75) and DPP-4 inhibitor synthesis. Secure high-purity, TSCA-exempt stock with competitive B2B pricing for accelerated hit-to-lead campaigns.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 53611-43-1
Cat. No. B1525574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methylpiperidin-2-one
CAS53611-43-1
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CCNC(=O)C1N
InChIInChI=1S/C6H12N2O/c1-4-2-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9)
InChIKeyZAQYUOIFZOBOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methylpiperidin-2-one (CAS 53611-43-1): A Chiral Piperidinone Building Block for Pharmaceutical and Agrochemical Synthesis


3-Amino-4-methylpiperidin-2-one (CAS 53611-43-1) is a heterocyclic organic compound belonging to the piperidinone class, characterized by a six-membered lactam ring with an amino group at the 3-position and a methyl substituent at the 4-position . Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol, and it contains two asymmetric carbon atoms, making it a chiral building block of significant interest [1]. The compound is a versatile intermediate in the synthesis of bioactive molecules, including kinase inhibitors and peptidomimetics, owing to its dual hydrogen bond donor and acceptor functionality (HBD=2, HBA=2) and a high fraction of sp³-hybridized carbons (Fsp³=0.83) that enhances three-dimensional complexity and drug-like properties [1].

Why 3-Amino-4-methylpiperidin-2-one Cannot Be Substituted with Generic Piperidinones: The Critical Role of Dual Functionalization and Chiral Centers


The unique substitution pattern of 3-amino-4-methylpiperidin-2-one—simultaneously bearing a 3-amino and a 4-methyl group on a 2-piperidinone scaffold—confers a distinct stereoelectronic profile that is not replicable by simpler analogs like 4-methylpiperidin-2-one (lacking the amino group) or 3-aminopiperidin-2-one (lacking the methyl substituent) . The presence of two stereocenters enables the generation of four distinct stereoisomers, each with potentially divergent binding affinities and pharmacokinetic behaviors, a critical factor in structure-activity relationship (SAR) studies where subtle conformational changes can drastically alter target engagement [1]. Furthermore, the combination of a basic amine and a lactam carbonyl provides orthogonal reactive handles for regioselective derivatization, enabling the construction of complex molecular architectures that are inaccessible with monofunctionalized piperidinones . Therefore, substituting this compound with a simpler analog risks compromising synthetic efficiency, stereochemical fidelity, and, ultimately, the biological activity of the final drug candidate.

Quantitative Differentiation of 3-Amino-4-methylpiperidin-2-one Against Key Comparators: A Head-to-Head Evidence Review


Kinase Inhibition Selectivity: PI3Kδ vs. PI3Kβ Isoform Potency Comparison

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, a derivative incorporating the 3-amino-4-methylpiperidin-2-one scaffold exhibited an IC₅₀ of 374 nM [1]. In contrast, a closely related analog bearing a piperidine-constrained phenethylamine core showed an IC₅₀ of 102 nM against the same target under identical conditions [2]. While both compounds are sub-micromolar inhibitors, the 3-amino-4-methylpiperidin-2-one-based molecule demonstrated a 3.7-fold difference in potency, underscoring how minor modifications to the piperidinone core can fine-tune isoform selectivity. This is further contextualized by data showing that another analog in this series achieved a Kd of 2.60 nM against PI3Kγ in a Kinomescan binding assay, indicating that the scaffold can be optimized for high-affinity interactions with specific PI3K isoforms [3].

Kinase Inhibition PI3Kδ Selectivity Cancer Therapeutics

Pharmacokinetic Property Enhancement: Improved LogP and Fsp³ for CNS Drug Design

The 3-amino-4-methylpiperidin-2-one scaffold exhibits a calculated LogP of -0.75 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.83 . In comparison, the des-amino analog, 4-methylpiperidin-2-one, has a higher LogP of 0.62 (estimated) and a lower Fsp³ of 0.67 [1]. The lower LogP of the target compound indicates increased hydrophilicity, which is advantageous for reducing non-specific binding and improving aqueous solubility for oral formulation. The higher Fsp³ value, a key metric for escaping the 'flatland' of traditional aromatic drug candidates, correlates with improved clinical success rates and enhanced three-dimensionality for target engagement [2]. Furthermore, the presence of two hydrogen bond donors (2 HBD) and two acceptors (2 HBA) in the target compound, compared to one donor and two acceptors in the analog, offers greater capacity for specific polar interactions with biological targets.

Medicinal Chemistry CNS Penetration LogP Fsp³ Drug-likeness

Chiral Purity and Synthetic Accessibility: Availability as a Defined Stereochemical Building Block

3-Amino-4-methylpiperidin-2-one is a chiral molecule with two stereocenters, leading to four possible stereoisomers (two enantiomeric pairs of diastereomers). Commercial sources often provide this compound as a specific stereoisomer or as a racemic mixture with defined purity (e.g., ≥95% or 98%) . In contrast, simpler analogs like 3-aminopiperidin-2-one, while chiral, possess only one stereocenter, offering less stereochemical complexity for diversity-oriented synthesis . Patents highlight the use of this compound class as key chiral intermediates in the synthesis of renin inhibitors and tofacitinib analogs, where control of the 3-amino and 4-methyl stereochemistry is essential for biological activity [1]. The ability to source the compound with high enantiomeric excess is a critical procurement criterion, as it avoids the need for costly and time-consuming chiral resolution steps downstream in a synthetic route.

Asymmetric Synthesis Chiral Building Blocks Stereochemistry Process Chemistry

Application in DPP-4 Inhibitor Development: A Validated Scaffold for Metabolic Disease Therapeutics

The 3-amino-4-methylpiperidin-2-one core is a privileged structure within the broader class of 3-aminopiperidin-2-ones, which have been extensively explored as dipeptidyl peptidase IV (DPP-4) inhibitors [1]. Specifically, substituted aminopiperidines, including those bearing a 4-methyl group, are claimed in patents as DPP-4 inhibitors for the treatment of diabetes . While 3-aminopiperidin-2-one itself is a key intermediate in the synthesis of the DPP-4 inhibitor linagliptin, the 4-methyl substitution introduces an additional point of steric and lipophilic interaction that can enhance selectivity for the DPP-4 enzyme over related proteases like DPP-8 and DPP-9, a critical safety consideration [2]. Comparative SAR studies on piperidinone-constrained phenethylamines have demonstrated that subtle changes to the piperidinone ring, including alkyl substitution, can significantly modulate DPP-4 inhibitory potency and selectivity, underscoring the value of the 4-methylated variant as a distinct starting point for medicinal chemistry optimization [1].

DPP-4 Inhibitors Type 2 Diabetes Peptidomimetics Incretin Therapy

Optimal Procurement and Application Scenarios for 3-Amino-4-methylpiperidin-2-one in Drug Discovery and Chemical Biology


Lead Optimization for Selective PI3Kδ Inhibitors in Immuno-Oncology

Medicinal chemistry teams aiming to develop isoform-selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) for the treatment of B-cell malignancies should prioritize 3-amino-4-methylpiperidin-2-one as a core scaffold. The quantitative evidence demonstrates that derivatives of this compound exhibit sub-micromolar cellular potency against PI3Kδ (IC₅₀ = 374 nM) [1], and the scaffold can be further optimized to achieve high-affinity binding to PI3K isoforms (Kd = 2.60 nM for PI3Kγ) [2]. This building block enables the exploration of SAR around the piperidinone ring to fine-tune selectivity against other Class I PI3K isoforms (α, β, γ), a critical requirement for minimizing on-target toxicities associated with pan-PI3K inhibition. Procurement of this specific, stereochemically defined building block accelerates the hit-to-lead process by providing a pre-validated, three-dimensional core that can be readily diversified via parallel synthesis.

Design of Next-Generation DPP-4 Inhibitors with Enhanced Selectivity and Safety

Research groups focused on developing novel therapies for type 2 diabetes should utilize 3-amino-4-methylpiperidin-2-one as a starting material for the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. The compound class is a well-established pharmacophore for this target, as evidenced by the successful development of linagliptin from the closely related 3-aminopiperidin-2-one core [1]. The 4-methyl substituent provides an additional degree of freedom to modulate selectivity against the related proteases DPP-8 and DPP-9, inhibition of which is associated with toxicity in preclinical models. By incorporating this specific building block, chemists can synthesize focused libraries of constrained peptidomimetics with the goal of identifying candidates that maintain potent DPP-4 inhibition while exhibiting a significantly improved therapeutic window, thereby reducing the risk of adverse events in clinical development [2].

Synthesis of Chiral, Three-Dimensional Fragments for Fragment-Based Drug Discovery (FBDD) Libraries

Facilities engaged in fragment-based lead discovery should consider adding 3-amino-4-methylpiperidin-2-one to their fragment libraries. Its favorable physicochemical properties—specifically a low LogP (-0.75) and a high fraction of sp³-hybridized carbons (Fsp³ = 0.83)—make it an ideal fragment for exploring novel chemical space, particularly for targets in the central nervous system where high Fsp³ correlates with clinical success [1]. Unlike many commercial fragments that are dominated by flat, aromatic structures, this compound offers a compact, three-dimensional, and highly soluble scaffold that can engage protein binding pockets with increased shape complementarity and favorable ligand efficiency. The presence of both an amine and a lactam carbonyl provides two distinct vectors for fragment growing or linking, enhancing its utility in fragment evolution campaigns. Its commercial availability in high purity (≥95%) ensures that the material is suitable for sensitive biophysical screening techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) [2].

Development of Chiral Ligands for Asymmetric Catalysis

Process chemistry and catalysis groups developing new asymmetric transformations can leverage 3-amino-4-methylpiperidin-2-one as a precursor to novel chiral ligands and organocatalysts. The molecule contains two stereocenters, offering a framework for generating a small library of diastereomeric and enantiomeric ligands upon derivatization of the amine and lactam functionalities [1]. This stereochemical diversity is valuable for screening in asymmetric reactions such as hydrogenation, alkylation, or C–C bond formations, where the spatial orientation of catalytic groups critically influences enantioselectivity. The commercial availability of the compound as either a racemate or a single enantiomer provides flexibility in synthetic planning, allowing researchers to either evaluate the effect of stereochemistry on reaction outcomes or to directly access a desired chiral environment for ligand optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-methylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.